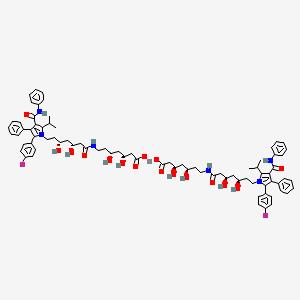![molecular formula C9H10N2OS B588777 2-Amino-1-thieno[2,3-b]pyridin-3-ylethanol CAS No. 152939-32-7](/img/structure/B588777.png)
2-Amino-1-thieno[2,3-b]pyridin-3-ylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-thieno[2,3-b]pyridin-3-ylethanol is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile molecule for chemical modifications and reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-thieno[2,3-b]pyridin-3-ylethanol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-pyridinecarboxaldehyde with ammonia in methanol to form a methanol condensate. This intermediate is then reduced using a hydrogen reducing agent, such as hydrogen or lithium aluminum hydride, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-thieno[2,3-b]pyridin-3-ylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amino group would produce an amine.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-thieno[2,3-b]pyridin-3-ylethanol has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer, anti-inflammatory, and antimicrobial properties.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-Amino-1-thieno[2,3-b]pyridin-3-ylethanol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: These compounds share the thieno[2,3-b]pyridine core and exhibit similar pharmacological activities.
Thieno[3,2-d]pyrimidine Derivatives: These compounds have a similar heterocyclic structure and are also studied for their biological activities.
Uniqueness
2-Amino-1-thieno[2,3-b]pyridin-3-ylethanol is unique due to the presence of both amino and hydroxyl functional groups, which provide additional sites for chemical modification and enhance its versatility in various applications.
Eigenschaften
CAS-Nummer |
152939-32-7 |
|---|---|
Molekularformel |
C9H10N2OS |
Molekulargewicht |
194.252 |
IUPAC-Name |
2-amino-1-thieno[2,3-b]pyridin-3-ylethanol |
InChI |
InChI=1S/C9H10N2OS/c10-4-8(12)7-5-13-9-6(7)2-1-3-11-9/h1-3,5,8,12H,4,10H2 |
InChI-Schlüssel |
LOZBBMOXSOJYGH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)SC=C2C(CN)O |
Synonyme |
Thieno[2,3-b]pyridine-3-methanol, -alpha--(aminomethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B588695.png)
![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B588697.png)




![1-Azatetracyclo[2.2.0.02,6.03,5]hexane,2-nitro-(9CI)](/img/new.no-structure.jpg)





![[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-6-hydroxy-7,11-dimethyl-9,16-dioxo-4-prop-1-en-2-yl-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-5-yl] acetate](/img/structure/B588713.png)
